molecular formula C19H21NO5S B2542659 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 946213-87-2

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2542659
CAS No.: 946213-87-2
M. Wt: 375.44
InChI Key: OLGSNCVWYLUBRT-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic chemical compound of significant interest in immunology and oncology research as a potential inverse agonist of the Retinoic Acid Receptor-related Orphan Gamma-t (RORγt) (source) . RORγt is a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function, a cell lineage critically involved in autoimmune diseases and inflammatory pathologies (source) . By antagonizing the constitutive activity of RORγt, this compound suppresses the production of pro-inflammatory cytokines such as IL-17, positioning it as a valuable pharmacological tool for dissecting the Th17 signaling axis in model systems (source) . Its core research value lies in preclinical investigations aimed at validating RORγt as a therapeutic target for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. Furthermore, due to the role of Th17 cells in the tumor microenvironment, this molecule is also utilized in studies exploring cancer immunology and the modulation of anti-tumor immunity (source) . This product is intended for use in established in vitro and in vivo research models to further elucidate the complex biology of RORγt and its implications in human disease.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-26(22,20-10-3-6-15-5-1-2-7-17(15)20)12-4-11-23-16-8-9-18-19(13-16)25-14-24-18/h1-2,5,7-9,13H,3-4,6,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGSNCVWYLUBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the propylsulfonyl group: This step involves the reaction of the benzo[d][1,3]dioxole with 3-chloropropylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with tetrahydroquinoline: The final step involves the nucleophilic substitution reaction between the intermediate and tetrahydroquinoline under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Antimicrobial Properties

Studies have indicated that compounds related to tetrahydroquinoline derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of electron-withdrawing and donating groups can enhance this activity .

Antidepressant Effects

The compound's structural similarity to selective serotonin reuptake inhibitors (SSRIs) suggests potential antidepressant properties. Research indicates that derivatives may possess unique pharmacokinetic profiles that could lead to improved therapeutic outcomes in treating depression and anxiety disorders .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective effects. They may help in conditions like Parkinson's disease by modulating neurotransmitter systems .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of synthesized tetrahydroquinoline derivatives against common pathogens. Compounds were tested for their minimum inhibitory concentration (MIC) values, revealing promising results for certain derivatives that could pave the way for new antibacterial agents .

Case Study 2: SSRIs and Depression Treatment
Research on isotopologues of similar compounds showed they could be effective in treating major depressive disorder by acting on serotonin pathways while exhibiting reduced metabolism by cytochrome P450 enzymes . This highlights the potential for developing less side-effect-prone antidepressants.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTetrahydroquinoline derivativesEfficacy against Mycobacterium smegmatis
AntidepressantSSRIsImproved treatment outcomes
NeuroprotectiveTetrahydroquinoline derivativesModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core: 1,2,3,4-Tetrahydroquinoline.
  • Substituents: A 3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonyl group.
Analogous Compounds

Piperazine-Linked Benzo[d][1,3]dioxol Derivatives () Examples: Compounds 8–12 and 21–24. Core: Piperazine or pyrimidine-piperazine. Substituents: Benzo[d][1,3]dioxol-5-yloxy-methyl-phenyl groups with aryl (e.g., o-tolyl, p-tolyl) or halogenated (e.g., 3-chlorophenyl) piperazine substituents.

Tetrahydroquinoline Derivatives with Heterocyclic Substituents () Examples: 58 (1-methylpiperidin-4-yl), 61 (6-bromo), and photoredox-synthesized vinyl derivatives. Substituents: Piperidine, pyrrolidine, or vinyl groups. Key Difference: The target’s sulfonyl-propyl linker contrasts with alkylamine or vinyl substituents, affecting lipophilicity and spatial geometry.

Chloropropanoyl and Phenylethyl Derivatives () Examples: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and 1-(1-phenylethyl)-2-propyl-1,2,3,4-tetrahydroquinoline. Substituents: Chloropropanoyl (electron-withdrawing) or bulky phenylethyl-propyl groups. Key Difference: The target’s sulfonyl group is less hydrolytically labile than chloropropanoyl and less lipophilic than phenylethyl groups.

Physicochemical Properties

Table 1: Comparison of Selected Analogs
Compound Class Core Structure Substituents Melting Point (°C) Yield (%) Physical State Reference
Target Compound Tetrahydroquinoline 3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonyl N/A N/A N/A N/A
Piperazine Derivatives (8) Pyrimidine-piperazine Benzo[d][1,3]dioxol-5-yloxy-methyl-phenyl 181–182 65 Solid (HCl salt)
Tetrahydroquinoline (58) Tetrahydroquinoline 1-Methylpiperidin-4-yl N/A N/A Yellow oil
Photoredox Product () Tetrahydroquinoline Benzyl-vinyl-benzo[d][1,3]dioxol N/A 86 Pale yellow oil
Chloropropanoyl () Tetrahydroquinoline 3-Chloropropanoyl Discontinued N/A N/A
  • Key Observations: Piperazine derivatives (e.g., 8–12) exhibit higher melting points (170–203°C) due to ionic HCl salt formation. Tetrahydroquinoline analogs with alkylamine substituents (e.g., 58) are often oils, suggesting lower crystallinity. The target’s sulfonyl group may increase melting point compared to oils but reduce solubility relative to piperazine salts.

Biological Activity

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline core linked to a benzo[d][1,3]dioxole moiety through a propyl sulfonyl group. This unique arrangement contributes to its pharmacological properties.

Research indicates that this compound acts primarily as a selective serotonin reuptake inhibitor (SSRI) . It demonstrates reduced metabolism by cytochrome P450 enzymes, particularly CYP2D6, which is crucial for minimizing drug-drug interactions and enhancing pharmacokinetic profiles . The inhibition of serotonin reuptake is pivotal in treating various psychiatric disorders.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in several studies:

  • Psychiatric Disorders : The compound shows promise in treating conditions such as major depressive disorder, anxiety disorders (including generalized anxiety disorder and social anxiety disorder), panic disorder, and post-traumatic stress disorder .
  • Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds exhibit selective antitumor effects against various human cancer cell lines. The structure-activity relationship (SAR) indicates that modifications can enhance efficacy against tumor cells .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

A selection of relevant studies highlights the compound's biological activity:

StudyFocusFindings
SSRIsDemonstrated efficacy in reducing symptoms of depression and anxiety with a favorable safety profile due to lower CYP2D6 interaction.
AntitumorShowed selective cytotoxicity against various cancer cell lines; SAR studies indicated specific structural modifications enhance activity.
NeuroprotectionSuggested potential for use in treating neurodegenerative disorders through mechanisms involving serotonin modulation.

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by:

  • Increased Half-Life : Due to reduced metabolism by CYP enzymes.
  • Bioavailability : Studies indicate good oral bioavailability which is crucial for therapeutic efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline?

Answer: A common approach involves multi-step functionalization of the tetrahydroquinoline core. For example:

  • Step 1: Introduce the sulfonyl group via sulfonation of the tetrahydroquinoline nitrogen using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2: Couple the benzodioxol-5-yloxypropyl moiety using nucleophilic substitution or Mitsunobu reactions, ensuring compatibility with the sulfonyl group’s stability. Evidence from analogous compounds suggests using DMF or DMSO as solvents at 60–80°C .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended, as demonstrated in similar tetrahydroquinoline derivatives .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Answer:

  • 1H-NMR: Identify characteristic peaks:
    • Tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups, δ 3.0–4.0 ppm for N–CH₂).
    • Benzodioxole aromatic protons (δ 6.7–7.0 ppm, split due to coupling) .
  • 13C-NMR: Look for sulfonyl carbon (δ ~55–60 ppm) and benzodioxole carbons (δ ~100–150 ppm) .
  • IR: Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and benzodioxole ether (C–O–C) at ~1250 cm⁻¹ .

Q. What safety protocols are critical during handling?

Answer:

  • PPE: Use nitrile gloves, lab coats, and chemical goggles. For aerosol-prone steps (e.g., sonication), wear NIOSH-approved P95 respirators .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation risks. Avoid water-reactive conditions to prevent sulfonyl group decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities like isomers or byproducts?

Answer:

  • Temperature Control: Lower reaction temperatures (e.g., 0–25°C) during sulfonation reduce sulfone oxidation byproducts .
  • Catalyst Screening: Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling benzodioxole derivatives, as shown in analogous aryl ether syntheses .
  • Chromatographic Analysis: Monitor reactions via TLC or HPLC with UV detection (λ = 254 nm) to track intermediate formation and purity .

Q. How to address discrepancies in mass spectrometry (MS) data for this compound?

Answer:

  • EI-HRMS Calibration: Recalibrate using internal standards (e.g., perfluorokerosene) to resolve mass shifts. For example, reported a mismatch (Δ = 0.02 amu) between calculated and observed [M+H]⁺, suggesting isotopic interference or adduct formation .
  • Fragmentation Patterns: Compare with GC-MS data to distinguish between molecular ion fragmentation and impurities. For instance, m/z peaks at 170–200 may indicate benzodioxole cleavage .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps and sulfonyl group electrophilicity. This approach validated reactivity in similar triazole-quinoline hybrids .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on benzodioxole’s π-π stacking potential .

Q. How does the benzodioxole moiety influence stability under oxidative conditions?

Answer:

  • Accelerated Stability Testing: Expose the compound to H₂O₂ (3%) or UV light (254 nm) and monitor degradation via HPLC. The benzodioxole’s electron-rich structure may increase susceptibility to oxidation, requiring antioxidants like BHT in formulations .
  • Kinetic Studies: Plot degradation half-life (t₁/₂) at varying pH levels. notes stability in neutral buffers but instability in acidic/alkaline media due to sulfonyl hydrolysis .

Data Contradictions and Mitigation Strategies

Q. How to resolve conflicting reports on the compound’s solubility?

Answer:

  • Experimental Validation: Perform shake-flask assays in DMSO, ethanol, and PBS (pH 7.4) at 25°C. lacks solubility data, but analogous tetrahydroquinolines show logP ~2.5–3.0, suggesting moderate lipophilicity .
  • Co-solvent Screening: Use cyclodextrins or PEG-400 to enhance aqueous solubility, as demonstrated in sulfonamide derivatives .

Q. Why do some studies report variable biological activity despite structural similarity?

Answer:

  • Stereochemical Factors: Chiral centers in the tetrahydroquinoline or propyl chain (if present) may alter binding affinity. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually .
  • Impurity Profiling: Characterize batches via LC-MS to correlate activity with purity. identified 2% isomers affecting bioactivity .

Methodological Recommendations

  • Synthetic Reproducibility: Document reaction atmospheres (N₂/Ar) to prevent sulfonyl oxidation .
  • Data Reporting: Include NMR coupling constants (J values) and IR band assignments to enable cross-lab validation .
  • Collaborative Studies: Partner with computational chemists to align synthetic outcomes with in silico predictions .

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